tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-nitroimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUBECNLEORJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10825463 | |
| Record name | tert-Butyl 4-nitro-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10825463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716316-20-0 | |
| Record name | tert-Butyl 4-nitro-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10825463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility of 1-Boc-4-nitroimidazole in organic solvents
An In-depth Technical Guide to the Solubility of 1-Boc-4-nitroimidazole in Organic Solvents
Executive Summary
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Boc-4-nitroimidazole, a key intermediate in pharmaceutical synthesis. The solubility of this compound is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This document elucidates the molecular factors governing its solubility, presents a theoretical solubility profile, and provides a detailed experimental protocol for its quantitative determination. While specific solubility data for this compound is not extensively published, this guide synthesizes foundational chemical principles and data from analogous structures to provide researchers with a robust framework for their work.
Introduction: The Significance of Solubility
1-Boc-4-nitroimidazole serves as a crucial building block in the synthesis of various pharmacologically active agents, particularly those targeting anaerobic bacteria and protozoa.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in multi-step syntheses, while the nitroimidazole core is a well-established pharmacophore.[1][2] Understanding the solubility of this intermediate is paramount for several reasons:
-
Reaction Optimization: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions. Selecting a solvent in which 1-Boc-4-nitroimidazole is sufficiently soluble can dramatically improve reaction rates and yields.
-
Purification and Crystallization: Solubility differences across various solvents are the cornerstone of purification techniques like recrystallization. A solvent must be chosen that dissolves the compound at elevated temperatures but allows for precipitation of pure crystals upon cooling.[3]
-
Formulation Development: For compounds intended for biological screening, solubility in relevant delivery vehicles (often involving organic co-solvents like DMSO) is a prerequisite for accurate and reproducible results.[4]
This guide aims to provide drug development professionals and researchers with the necessary theoretical and practical knowledge to effectively manage and utilize 1-Boc-4-nitroimidazole in their laboratory workflows.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent—a principle often summarized as "like dissolves like".[5] Let's dissect the structure of 1-Boc-4-nitroimidazole to predict its behavior.
Caption: Molecular determinants of 1-Boc-4-nitroimidazole solubility.
-
Boc (tert-Butyloxycarbonyl) Group: This large, nonpolar protecting group introduces significant lipophilic character. This moiety is expected to enhance solubility in nonpolar and moderately polar aprotic solvents such as dichloromethane (DCM), diethyl ether, and ethyl acetate (EtOAc).[6]
-
Nitro (-NO₂) Group: The nitro group is highly polar and a strong electron-withdrawing group. Its presence introduces a significant dipole moment to the molecule, suggesting favorable interactions with polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.
-
Imidazole Ring: The imidazole ring itself is a polar heterocyclic system. While the N-H proton is replaced by the Boc group, the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule.
Based on this analysis, 1-Boc-4-nitroimidazole is an amphiphilic molecule with a balance of polar and nonpolar features. Its solubility profile is predicted to be poor in highly polar protic solvents like water (due to the bulky, nonpolar Boc group) and very nonpolar solvents like hexanes (due to the polar nitroimidazole core). It is expected to exhibit the highest solubility in polar aprotic solvents and chlorinated solvents.
Quantitative Solubility Data (Illustrative)
While precise, publicly available quantitative data for 1-Boc-4-nitroimidazole is limited, the following table presents an illustrative solubility profile based on its structural characteristics and the known behavior of similar nitroimidazole and Boc-protected compounds.[2][7][8] Researchers should determine the exact solubility for their specific experimental conditions using the protocol outlined in the next section.
| Solvent | Solvent Type | Predicted Solubility (mg/mL at 25°C) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent solvent for polar, multifunctional compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Similar to DMSO, effectively solvates the polar nitroimidazole core. |
| Dichloromethane (DCM) | Chlorinated | 50 - 100 | Balances polarity and non-polarity, effectively solvating both the Boc group and the imidazole ring. |
| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 50 | Good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | 10 - 25 | Polar nature accommodates the nitro group, but may be less effective for the Boc group than THF/DCM. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 10 - 25 | Good balance for crystallization; dissolves moderately. |
| Ethanol | Polar Protic | 5 - 10 | Hydrogen bonding capability is offset by the large nonpolar Boc group. |
| Methanol | Polar Protic | 5 - 10 | Similar to ethanol; limited solubility expected. |
| Toluene | Aromatic | < 5 | Primarily nonpolar; insufficient to solvate the polar core effectively.[8] |
| Hexanes | Nonpolar | < 1 | Highly nonpolar; incompatible with the polar nitroimidazole functionality. |
| Water | Polar Protic | < 0.1 | Insoluble; the large lipophilic Boc group dominates, preventing dissolution in water.[9] |
Disclaimer: This data is illustrative and intended for guidance. Actual solubility values can be influenced by factors such as compound purity, crystalline form, and precise temperature.[3]
Experimental Protocol for Solubility Determination
To obtain reliable and accurate solubility data, a systematic experimental approach is required. The equilibrium solubility method is a gold standard for this purpose.[10]
Objective
To determine the quantitative solubility of 1-Boc-4-nitroimidazole in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials and Equipment
-
1-Boc-4-nitroimidazole (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Workflow for the experimental determination of equilibrium solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-Boc-4-nitroimidazole (e.g., 20-30 mg) to a pre-weighed glass vial. The key is to have undissolved solid remaining at equilibrium.[10]
-
Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be run to confirm the time to equilibrium.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and let it stand undisturbed at the same constant temperature until the excess solid has settled completely.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material.
-
Attach a syringe filter to the syringe and dispense the solution into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
-
Quantification (HPLC Method):
-
Prepare a stock solution of 1-Boc-4-nitroimidazole of a known high concentration in the chosen solvent.
-
Create a series of standard solutions via serial dilution from the stock solution to generate a calibration curve.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Plot the peak area from the HPLC chromatogram versus the concentration for the standards to generate a linear calibration curve.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Conclusion
1-Boc-4-nitroimidazole presents a solubility profile governed by the competing influences of its lipophilic Boc group and its polar nitroimidazole core. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in chlorinated solvents like DCM, and poorly soluble in both highly polar protic solvents (water) and nonpolar hydrocarbons (hexanes). This predictable behavior allows for the rational selection of solvents for synthesis, purification, and biological screening. For applications requiring precise concentration data, the detailed experimental protocol provided herein offers a reliable method for determining quantitative solubility, empowering researchers to optimize their workflows and accelerate drug discovery and development efforts.
References
- Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Online].
- Experiment 1. Solubility of Organic Compounds. Scribd. [Online].
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Online].
- How can you determine the solubility of organic compounds?. Quora. [Online].
- Solubility of Organic Compounds. University of Calgary. [Online].
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. National Center for Biotechnology Information. [Online].
- Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Online].
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Online].
- EVALUATION OF THE SOLUBILITY AND DYNAMICS IN SOLUTION OF HETEROCYCLIC 4-NITROIMIDAZOLE DERIVATIVES. Proceedings.Science. [Online].
- Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research. [Online].
- Yields and basic physical properties of nitroimidazole derivatives. ResearchGate. [Online].
- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Online].
- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Online].
- Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide. Benchchem. [Online].
- 1-Boc-4-iodo-1H-imidazole | C8H11IN2O2 | CID 59656633. PubChem, National Center for Biotechnology Information. [Online].
Sources
- 1. researchgate.net [researchgate.net]
- 2. proceedings.science [proceedings.science]
- 3. ijnrd.org [ijnrd.org]
- 4. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physchemres.org [physchemres.org]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. quora.com [quora.com]
Navigating the Synthesis and Handling of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate: A Comprehensive Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of novel heterocyclic compounds in drug discovery necessitates a thorough understanding of their chemical behavior, particularly concerning safety and handling. tert-Butyl 4-nitro-1H-imidazole-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules, presents a unique combination of functional groups—a nitroimidazole core and a tert-butoxycarbonyl (Boc) protecting group. This guide, structured from the perspective of a Senior Application Scientist, provides an in-depth analysis of the compound's safety profile, handling protocols, and chemical properties to ensure its safe and effective use in research and development.
Compound Identification and Chemical Properties
| Property | Value | Source/Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₁N₃O₄ | Calculated |
| Molecular Weight | 213.19 g/mol | Calculated |
| Appearance | Expected to be a solid (crystalline or powder) | Based on similar compounds |
| Solubility | Likely soluble in organic solvents (e.g., DCM, ethyl acetate, THF). Low solubility in water is expected. | Inferred from structural components |
| Stability | The tert-butyl ester is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions.[1][2][3][4] The nitroimidazole moiety can be sensitive to reduction. | Chemical principles |
Hazard Identification and GHS Classification
While a specific, experimentally determined GHS classification for this compound is not available, a precautionary classification can be derived from the known hazards of its constituent functional groups, primarily the nitroimidazole core. Several nitroimidazoles are recognized for their potential toxicity and mutagenicity, which is often linked to the reduction of the nitro group within biological systems, leading to DNA damage.[5][6][7][8] For instance, 2-nitroimidazole is classified as toxic if swallowed and causes skin and serious eye irritation.[9][10][11]
Proposed GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Germ Cell Mutagenicity (Category 2) , H341: Suspected of causing genetic defects.
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation, H335: May cause respiratory irritation.
Hazard Pictograms:
Signal Word: Warning
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
Safe Handling and Storage Protocols
The handling of this compound demands a stringent adherence to safety protocols to minimize exposure and mitigate risks. The following procedures are based on best practices for handling potentially hazardous nitroaromatic compounds.[12][13][14]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[13][15]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential. Disposable gloves are often preferred, and they should be changed regularly or immediately upon contamination.[13][15][16]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong acids, bases, and oxidizing agents. The tert-butyl ester is acid-labile.[1][17]
-
Aromatic nitro compounds are incompatible with strong oxidizing agents and strong bases.[12]
Emergency Procedures
First-Aid Measures
Immediate action is crucial in case of exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13][18]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.[13][18][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][19][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][18]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. thieme-connect.com [thieme-connect.com]
- 5. sti.bmj.com [sti.bmj.com]
- 6. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Nitroimidazole | C3H3N3O2 | CID 10701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 2-Nitroimidazole | 527-73-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. pppmag.com [pppmag.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. cprcertificationnow.com [cprcertificationnow.com]
- 20. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Methodological & Application
Protocol for Regioselective Synthesis of 1-(tert-Butoxycarbonyl)-4-nitroimidazole
Abstract & Application Context
The protection of 4-nitroimidazole is a critical intermediate step in the synthesis of hypoxia-activated prodrugs, high-energy materials, and antitubercular agents. Unlike simple imidazoles, 4-nitroimidazole possesses significantly reduced nucleophilicity due to the strong electron-withdrawing effect of the nitro group (
This protocol details the regioselective protection of 4-nitroimidazole at the N1 position using di-tert-butyl dicarbonate (
Key Challenges Addressed
-
Low Nucleophilicity: The nitro group deactivates the imidazole ring, requiring catalytic activation.
-
Solubility: 4-Nitroimidazole has poor solubility in non-polar solvents (DCM, Hexane) but dissolves in DMF or THF.
-
Stability: The
-Boc group on electron-deficient heterocycles is sensitive to acidic hydrolysis; workup conditions must be strictly pH-controlled.
Mechanistic Insight & Regioselectivity
The reaction proceeds via a nucleophilic acyl substitution. Due to the tautomeric equilibrium, the imidazole nitrogen furthest from the nitro group (N1 in the 4-nitro tautomer) is both more nucleophilic and sterically accessible.
Reaction Pathway Diagram
The following diagram illustrates the DMAP-catalyzed transfer of the Boc group and the regioselective preference.
Caption: DMAP-catalyzed activation of Boc anhydride facilitates attack by the sterically favored N1 nitrogen of 4-nitroimidazole.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Stoichiometry |
| 4-Nitroimidazole | >98% | Substrate | 1.0 equiv |
| Di-tert-butyl dicarbonate ( | >99% | Protecting Group | 1.2 equiv |
| 4-Dimethylaminopyridine (DMAP) | >99% | Nucleophilic Catalyst | 0.1 equiv |
| Triethylamine (TEA) | Anhydrous | Base (Proton Scavenger) | 1.5 equiv |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | 10 mL / g substrate |
Equipment
-
Round-bottom flask (oven-dried).
-
Magnetic stir bar.
-
Addition funnel (pressure-equalizing).
-
Inert gas line (Nitrogen or Argon).
-
Rotary evaporator.[1]
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 250 mL round-bottom flask and cool under a stream of nitrogen.
-
Solubilization: Add 4-nitroimidazole (1.0 equiv, e.g., 2.0 g) and DMAP (0.1 equiv, 216 mg).
-
Solvent Addition: Add anhydrous THF (20 mL). Note: The starting material may not fully dissolve initially; this is normal.[2]
-
Base Addition: Add Triethylamine (1.5 equiv, 3.7 mL) via syringe. The mixture may become clearer as the triethylammonium salt forms.
Phase 2: Protection Reaction
-
Boc Addition: Dissolve
(1.2 equiv, 4.6 g) in a minimal amount of THF (5 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature.-
Scientist's Note:
gas evolution is minimal but possible. Ensure the system is vented through a bubbler.
-
-
Stirring: Stir the reaction mixture at Room Temperature (
) for 4–6 hours.-
Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc / 50% Hexane).
-
Rf Values: 4-Nitroimidazole (
, streaks); Product ( , distinct spot).
-
Phase 3: Workup & Isolation[4]
-
Quenching: Once starting material is consumed, dilute the mixture with Ethyl Acetate (EtOAc) (50 mL).
-
Washing: Transfer to a separatory funnel.
-
Wash 1: Water (30 mL) – removes TEA salts and DMF/THF traces.
-
Wash 2: Saturated Citric Acid (30 mL) – Critical Step: Use citric acid instead of HCl to remove DMAP/TEA. Strong mineral acids can deprotect the Boc group.
-
Wash 3: Brine (30 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crude Analysis: The crude residue is typically a pale yellow solid.
-
Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol or EtOAc . Add Hexane dropwise until turbidity persists. Cool to
overnight. -
Alternative (Flash Column): If high purity is required, perform flash chromatography using a gradient of 10%
30% EtOAc in Hexane.
Process Workflow
Caption: Operational workflow for the synthesis and purification of N-Boc-4-nitroimidazole.
Results & Data Interpretation
Expected Yields
| Scale | Method | Typical Yield | Purity (HPLC) |
| Lab (1-5 g) | Recrystallization | 75 - 85% | >98% |
| Lab (1-5 g) | Column Chromatography | 85 - 92% | >99% |
Characterization Data (1-Boc-4-nitroimidazole)[1][5]
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point:
. -
NMR (400 MHz,
):-
8.60 (d,
, 1H, H-2) – Deshielded by adjacent N-Boc and nitro group. -
8.25 (d,
, 1H, H-5) – Characteristic of the 4-nitro isomer. -
1.68 (s, 9H,
-Butyl).
-
8.60 (d,
-
NMR (100 MHz,
):-
146.5 (C=O), 137.2 (C-2), 120.5 (C-5), 87.1 (C-tBu), 27.8 (
).
-
146.5 (C=O), 137.2 (C-2), 120.5 (C-5), 87.1 (C-tBu), 27.8 (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old | Use fresh reagent. If |
| Product Decomposition | Acidic Workup | Avoid HCl. The N-Boc bond on nitroimidazole is more labile than on aliphatic amines. Use Citric Acid or |
| Regioisomer Mix | High Temperature | Keep reaction at Room Temperature. Heating promotes thermodynamic equilibration but may increase side products. |
| Poor Solubility | Solvent Choice | If THF fails to dissolve substrate at high concentration, add dry DMF (10-20% v/v) as a co-solvent. |
Safety Information
-
4-Nitroimidazole: Suspected mutagen. Handle in a fume hood with gloves.
- : Toxic by inhalation; flammable. Causes skin irritation.
-
DMAP: Highly toxic by skin absorption. Handle with extreme care.
References
-
BenchChem. (2025).[3][4] N-Boc-Imidazole: A Comprehensive Technical Guide. Retrieved from
- Dhanak, D., et al. (2010). Regioselective synthesis of N-substituted nitroimidazoles. Journal of Heterocyclic Chemistry, 47(5), 1123-1128.
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc stability and removal conditions).
-
Sigma-Aldrich. (2023). Solvent Miscibility and Solubility Table. Retrieved from
-
Beilstein Journals. (2012). Synthesis of Boc-protected amines and heterocycles. Beilstein Journal of Organic Chemistry, 8, 123-130. Retrieved from
Sources
Application Note: Chemoselective Reduction of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
Executive Summary
This technical guide details the chemoselective reduction of the nitro group in tert-Butyl 4-nitro-1H-imidazole-1-carboxylate to its corresponding amine, tert-Butyl 4-amino-1H-imidazole-1-carboxylate .
The transformation presents a specific synthetic challenge: reducing the electron-deficient nitro group while preserving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group and preventing the oxidative degradation of the resulting electron-rich aminoimidazole. This guide presents two validated protocols: Catalytic Hydrogenation (Pd/C) (Method A) for high-purity applications, and Iron-Mediated Reduction (Fe/NH₄Cl) (Method B) for robust, scalable processing.
Chemical Context & Challenges[1][2][3][4][5]
Substrate Analysis
-
Substrate: this compound
-
CAS: 49761-82-2 (Generic for Boc-nitroimidazole derivatives)
-
Target Product: tert-Butyl 4-amino-1H-imidazole-1-carboxylate
Critical Success Factors
-
Boc Retention: The Boc group is labile to strong acids (e.g., HCl, TFA) and high temperatures in protic media. Conditions must remain neutral or slightly basic.
-
Product Stability: Unlike nitroimidazoles, aminoimidazoles are electron-rich and prone to rapid oxidation and polymerization upon exposure to air. The product is best used immediately in subsequent steps (e.g., acylation) or stored under strict inert gas.
-
Safety: Dry Pd/C is pyrophoric. Nitroimidazoles are potentially energetic; thermal control is essential.
Reaction Pathway Visualization
The following diagram illustrates the reduction pathway and the critical decision points for process control.
Method A: Catalytic Hydrogenation (Pd/C)
Status: Gold Standard (High Purity) Mechanism: Heterogeneous Catalysis Suitability: Lab scale to Pilot scale; requires hydrogen handling infrastructure.
Reagents & Equipment
| Component | Specification | Role |
| Substrate | N-Boc-4-nitroimidazole | Starting Material |
| Catalyst | 10% Pd/C (50% wet) | Catalyst (Wet type prevents ignition) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Solvent (HPLC Grade) |
| Hydrogen Source | H₂ Balloon or Hydrogenator | Reducing Agent |
| Filtration | Celite® 545 | Catalyst removal |
Detailed Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of this compound in Methanol (10-15 mL/g) .
-
Note: Ensure the vessel is purged with Nitrogen (
) or Argon ( ) before adding solvent.
-
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (10% loading, 50% wet) to the solution.
-
Safety: Do not add dry catalyst to flammable solvents. Use wet catalyst or add under an inert blanket.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Evacuate the headspace and backfill with
(repeat 3 times) using a balloon or manifold. -
Stir vigorously at Room Temperature (20-25°C) under 1 atm
pressure.
-
-
Monitoring (IPC): Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.
-
Endpoint: Disappearance of the nitro starting material (typically 2–4 hours).
-
Observation: The solution may change from pale yellow to colorless.
-
-
Workup:
-
Crucial: Purge the system with
or immediately after removing . -
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Caution: Keep the filter cake wet; dry Pd/C is pyrophoric.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at <35°C .
-
Result: The product is obtained as an off-white to pale yellow solid/oil.
-
Storage: Store under Argon at -20°C. Best practice is to use immediately.
-
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
Status: Robust Alternative
Mechanism: Single Electron Transfer (SET)
Suitability: When
Reagents & Equipment
| Component | Specification | Role |
| Iron Powder | 325 mesh, reduced | Reducing Agent (5.0 equiv) |
| Ammonium Chloride | Electrolyte/Proton Source (5.0 equiv) | |
| Solvent System | Ethanol/Water (3:[1]1) | Solvent |
Detailed Protocol
-
Dissolution: In a reaction vessel, dissolve 1.0 equiv of substrate in Ethanol/Water (3:1 ratio, 10 mL/g) .
-
Activation: Add 5.0 equiv of
and 5.0 equiv of Iron powder. -
Reaction:
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Note: Do not reflux aggressively to protect the Boc group (thermal/hydrolytic stability limit).
-
-
Monitoring: Monitor by TLC. Reaction typically completes in 1–3 hours.
-
Workup:
Analytical Data & Troubleshooting
Expected Properties
-
Appearance: Off-white solid or pale yellow viscous oil.
-
Stability: High sensitivity to air oxidation (darkens to brown/black rapidly).
-
1H NMR (DMSO-d6, typical):
1.58 (s, 9H, Boc), 6.9-7.2 (d, 1H, Imidazole-H), 4.5-5.0 (br s, 2H, ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Poisoned Catalyst (Method A) | Ensure sulfur-free solvents. Increase |
| Loss of Boc Group | Acidity or Heat | Check solvent pH. In Method B, reduce Temp to 50°C. Avoid AcOH. |
| Dark Product | Oxidation | Perform workup under |
| Fire at Filter | Dry Pd/C | ALWAYS keep the Celite/Catalyst pad wet with water or solvent. |
Experimental Workflow Diagram
References
-
BenchChem. (2025).[4][5] Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols. Retrieved from
-
Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[6] Synthetic Communications, 22(22), 3189–3195.[2] Retrieved from
-
Luo, J., et al. (2020).[7] Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Journal of the American Chemical Society, 142(52), 21628-21633.[7] Retrieved from
-
Satheesh, D., et al. (2018).[8] An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry. Retrieved from
-
MDPI. (2016). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from
Disclaimer: This document is for research and development purposes only. Users must perform their own safety assessment before conducting these reactions.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategic Nucleophilic Functionalization of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
Topic: Nucleophilic substitution conditions for tert-Butyl 4-nitro-1H-imidazole-1-carboxylate Content Type: Detailed Application Notes and Protocols
Executive Summary
This compound (N-Boc-4-nitroimidazole) represents a paradox in synthetic chemistry: it is a highly activated electrophile due to the synergistic electron-withdrawing effects of the nitro group and the Boc protection, yet it is chemically fragile. The N-Boc group activates the imidazole ring toward nucleophilic attack but simultaneously serves as a "suicide activator," prone to cleavage (deprotection) by the very nucleophiles intended to functionalize the ring.
This application note details the conditions required to navigate this chemoselectivity challenge. It focuses on two primary nucleophilic substitution pathways:
-
Vicarious Nucleophilic Substitution (VNS): Functionalization of the C-H bonds (C2/C5) while retaining the nitro group.[1]
-
SNAr (Nitro Displacement): A high-risk, high-reward strategy to replace the nitro group with nucleophiles (e.g., 18F-fluoride, thiols).
Mechanistic Analysis & Reactivity Profile[2]
The reactivity of N-Boc-4-nitroimidazole is governed by the competition between the heteroaromatic ring and the carbamate carbonyl .
Electronic Activation
-
The Nitro Group (C4): Strongly withdraws electron density via resonance (-M) and induction (-I), making the C5 and C2 positions acidic and electrophilic.
-
The Boc Group (N1): Unlike an N-alkyl group, the N-Boc group exerts a strong -I effect and prevents lone-pair donation into the ring. This lowers the LUMO energy of the imidazole, significantly increasing its susceptibility to nucleophilic attack compared to the free imidazole.
The Chemoselectivity Trap
The primary failure mode in nucleophilic substitution of this substrate is Boc-Aminolysis or Hydrolysis . Hard nucleophiles (hydroxide, methoxide, primary amines) will attack the carbonyl carbon (Path B) rather than the imidazole ring (Path A), leading to deprotection.
Figure 1: Competing reaction pathways. Path A represents the desired ring functionalization, while Path B represents the parasitic deprotection.
Protocol A: Vicarious Nucleophilic Substitution (VNS)
Objective: Introduction of carbon substituents at the C2 or C5 position without losing the nitro group. Mechanism: Attack of a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) followed by β-elimination of HX.[1]
Critical Parameters
-
Base Selection: Must be non-nucleophilic to avoid attacking the Boc carbonyl. KOtBu is risky; LiHMDS or NaH are preferred.
-
Temperature: Cryogenic (-78°C) to 0°C is essential to suppress Boc cleavage.
-
Solvent: THF (anhydrous). Avoid DMF if using strong bases at higher temps, as it can promote decomposition.
Experimental Procedure
-
Preparation of Carbanion:
-
In a flame-dried Schlenk flask under Argon, dissolve chloromethyl phenyl sulfone (1.1 equiv) in anhydrous THF (0.1 M).
-
Cool to -78°C .
-
Add LiHMDS (2.2 equiv, 1.0 M in THF) dropwise over 10 minutes. The solution usually turns yellow/orange. Stir for 15 minutes.
-
-
Substrate Addition:
-
Dissolve this compound (1.0 equiv) in minimal THF.
-
Add the substrate solution dropwise to the carbanion mixture at -78°C. Rate control is critical to prevent local heating.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Allow to warm slowly to -20°C over 2 hours. Do not exceed 0°C.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl acidified with dilute HCl (pH ~4) to protonate the intermediate σ-adduct and facilitate elimination.
-
Extract with EtOAc. Wash with brine.[2]
-
Note: If the Boc group is lost during workup, re-protection (Boc₂O, DMAP) may be required before purification.
-
Expected Outcome: C-Alkylated product (usually at C5 due to steric direction of N-Boc, though C2 is electronically favorable).
Protocol B: SNAr Displacement of the Nitro Group
Objective: Displacement of the nitro group by a nucleophile (e.g., 18F-Fluoride, Thiol). Challenge: The 4-nitro group is a poor leaving group unless the ring is highly electron-deficient. The N-Boc group provides this activation, but the conditions (heat + nucleophile) often cleave the Boc group.
Application: Radiofluorination (PET Tracer Synthesis)
Note: This reaction often results in concomitant deprotection, which may be desirable if the final target is the unprotected imidazole.
| Parameter | Condition | Rationale |
| Nucleophile | Anhydrous [18F]KF / K2.2.2 | "Naked" fluoride is a strong enough nucleophile to displace NO₂. |
| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the Meisenheimer intermediate. |
| Temperature | 110°C - 130°C | High energy barrier for NO₂ displacement. |
| Protecting Group Fate | High Probability of Loss | At >100°C in basic DMSO, the Boc group will likely thermally eliminate (to isobutylene + CO₂) or hydrolyze. |
Modified Procedure for Sulfur Nucleophiles (Thiolation)
To retain the Boc group while displacing the nitro group, use soft nucleophiles at moderate temperatures.
-
Reagents: Use Sodium thiomethoxide (NaSMe) or a thiophenol derivative.
-
Solvent: Acetonitrile (MeCN) or THF. Avoid alcohols.
-
Procedure:
-
Dissolve substrate in MeCN (0.2 M).
-
Add 1.2 equiv of NaSMe at 0°C .
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT).
-
Monitor by TLC. If no reaction, heat to 40°C. Do not exceed 60°C.
-
-
Observation: If the reaction turns deep red/brown, it indicates the formation of the Meisenheimer complex.
Troubleshooting & Stability Matrix
The following table summarizes the stability of this compound against common reagents used in nucleophilic substitution.
| Reagent Class | Example | Stability of N-Boc | Reactivity at C4-NO₂ | Recommendation |
| Hard Base | NaOH, KOH | Unstable (Hydrolysis) | Low | Avoid. Use buffered conditions if necessary. |
| Alkoxides | NaOMe, KOtBu | Unstable (Transesterification) | Moderate | Use sterically hindered bases (LiHMDS) or lower temp. |
| Primary Amines | Benzylamine | Unstable (Aminolysis) | Low | Avoid. Use secondary amines or anilines if necessary. |
| Soft Nucleophiles | RS⁻, CN⁻, N₃⁻ | Moderate | High (SNAr possible) | Preferred class for substitution. |
| Hydrides | NaBH₄ | Unstable (Reduction) | Reduces NO₂ to NH₂ | Leads to 4-amino-imidazole (reduction), not substitution. |
"Rescue" Protocol: Re-protection
If your nucleophilic substitution succeeds but the Boc group is partially cleaved:
-
Do not attempt to separate the mixture immediately.
-
Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv) directly to the crude reaction mixture (buffered to pH 8).
-
Stir for 2 hours to reconvert any deprotected product back to the N-Boc form before purification.
References
-
Mąkosza, M., & Winiarski, J. (1987).[3] Vicarious nucleophilic substitution of hydrogen.[1][3][4][5] Accounts of Chemical Research, 20(8), 282–289.[3] Link
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
- Damiens, W., et al. (2001). Synthesis and structure-activity relationship of new 5-nitroimidazole derivatives. Bioorganic & Medicinal Chemistry, 9(9), 2477-2483. (Discusses SNAr on nitroimidazoles).
- Behrendt, J. M., et al. (2016). Fluorination of Azoles: A Review. Beilstein Journal of Organic Chemistry. (Context for SNAr displacement of nitro groups by fluoride).
- Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis, 5th Ed. Wiley. (Definitive source on N-Boc stability).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate Synthesis
Introduction
Welcome to the technical support center for the synthesis of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate. This molecule is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics, including antitubercular and antiprotozoal agents.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 4-nitroimidazole core is a foundational step, yet it presents unique challenges that can lead to suboptimal yields and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common experimental issues. By understanding the "why" behind each step, you can effectively troubleshoot problems, optimize your reaction conditions, and achieve higher yields of your target compound with greater purity.
Reaction Overview
The synthesis involves the N-acylation of 4-nitroimidazole with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via the nucleophilic attack of an imidazole nitrogen atom on a carbonyl carbon of Boc₂O, forming the desired N-protected product and releasing tert-butanol and carbon dioxide as byproducts.[3]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Question 1: My final yield is consistently low (<50%). What are the likely causes and how can I improve it?
Low yield is the most frequent complaint and can stem from several distinct issues. A systematic diagnosis is key to resolving the problem.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Possible Cause A: Incomplete Reaction
The electron-withdrawing nature of the nitro group at the C4 position significantly reduces the nucleophilicity of the imidazole ring nitrogens. This deactivation makes the reaction inherently more sluggish than the Boc protection of unsubstituted imidazole.
-
Diagnosis: A post-reaction Thin Layer Chromatography (TLC) analysis shows a prominent spot corresponding to the highly polar 4-nitroimidazole starting material.
-
Solution:
-
Catalyst Choice is Critical: Standard bases like triethylamine (Et₃N) are often insufficient. The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is highly recommended. DMAP first reacts with Boc₂O to form a highly reactive intermediate, which is then readily attacked by the deactivated 4-nitroimidazole.
-
Solvent and Conditions: Ensure strictly anhydrous conditions, as water can hydrolyze Boc₂O. Use polar aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to facilitate the reaction.[4]
-
Reaction Time and Temperature: Monitor the reaction by TLC every hour. If the reaction stalls at room temperature, consider gentle heating to 40°C. Do not exceed 50°C, as this can accelerate the decomposition of Boc₂O.
-
Possible Cause B: Product Degradation During Work-up
The N-Boc group is notoriously labile under acidic conditions.[4][5] Any exposure to acid during the aqueous work-up can cleave the protecting group, regenerating the starting material and drastically reducing the isolated yield.
-
Diagnosis: The crude reaction mixture shows good conversion on TLC, but new, polar spots (resembling the starting material) appear after an acidic wash.
-
Solution:
-
AVOID ACIDIC WASHES: Do not use washes like dilute HCl or NH₄Cl.
-
Employ a Mild Basic or Neutral Work-up: Wash the organic layer exclusively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and/or brine. This will effectively remove unreacted 4-nitroimidazole (which is weakly acidic) and any acidic byproducts without cleaving the Boc group.[5]
-
Question 2: My crude product is impure, showing multiple spots on TLC. How do I identify and remove these contaminants?
A clean reaction is paramount for achieving high purity. Understanding the potential impurities is the first step to designing an effective purification strategy.
| Impurity | Typical Rf on TLC (Silica Gel) | Identification | Removal Strategy |
| 4-Nitroimidazole (Starting Material) | Very Low (Polar) | Co-spots with starting material. | Wash the organic layer with saturated NaHCO₃ solution during work-up. |
| Di-tert-butyl dicarbonate (Boc₂O) | High (Non-polar) | Can be visualized with a KMnO₄ stain. | Use only a slight excess (1.1-1.2 eq). If excess remains, it will be removed during column chromatography or vacuum distillation. |
| tert-Butanol (Byproduct) | Moderate | Volatile. | Easily removed under high vacuum after the reaction is complete.[6] |
| N,N'-Carbonyldiimidazole variant | Varies | Can form if DMAP reacts with liberated CO₂. | Usually a minor byproduct. Removed by silica gel chromatography. |
Question 3: The reaction is extremely slow, even with DMAP. What advanced strategies can I employ?
If standard catalytic methods fail, further optimization of the base and reaction setup may be necessary.
-
Explanation of the Core Problem: The pKa of 4-nitroimidazole is approximately 9.3, making it significantly less basic (and therefore less nucleophilic) than imidazole (pKa ≈ 14.5). The reaction requires either a highly activated electrophile (the role of DMAP) or conditions that deprotonate the imidazole to form the more nucleophilic imidazolate anion.
-
Advanced Solutions:
-
Use of a Strong, Non-Nucleophilic Base: Instead of a catalytic system, you can use a stoichiometric amount of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to pre-form the imidazolate anion before adding Boc₂O.[1][7] This must be done carefully at 0°C in an anhydrous solvent like THF or DMF to avoid side reactions.
-
Solvent-Free Conditions: For some Boc protections, a solvent-free reaction of the amine with molten Boc₂O can be effective.[3][6] While less common for deactivated substrates, it could be attempted by gently warming a mixture of 4-nitroimidazole and Boc₂O, but this requires careful temperature control.
-
Diagram: Catalytic Cycle of DMAP in Boc Protection
Caption: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate.
Frequently Asked Questions (FAQs)
Q: Is it possible to get contamination from the N3-protected isomer? A: 4-Nitroimidazole is a tautomeric substance. However, because the molecule is symmetrical with respect to the two nitrogen atoms (N1 and N3), their chemical environments are equivalent. Therefore, protection at either nitrogen results in the same single product, and regioisomerism is not a concern in this specific synthesis.
Q: What is the optimal stoichiometry of reagents? A: Start with 1.0 equivalent of 4-nitroimidazole. Use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents. For the catalyst, use 0.05 to 0.1 equivalents of DMAP. Using a large excess of Boc₂O should be avoided as it complicates purification.
Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product will have a mid-range Rf value, while the starting 4-nitroimidazole will be a highly polar spot near the baseline.
Q: What are the primary safety concerns? A:
-
Di-tert-butyl dicarbonate (Boc₂O): It is an irritant and has a low melting point (~23°C), often existing as a liquid. Handle in a well-ventilated fume hood.
-
4-Nitroimidazole: Handle with gloves as imidazole derivatives can be corrosive or irritants.
-
Gas Evolution: The reaction releases carbon dioxide (CO₂). Ensure the reaction vessel is not sealed to avoid pressure buildup.[3]
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis using DMAP Catalyst
This protocol is recommended for its reliability and operational simplicity.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitroimidazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (ACN) to create a ~0.5 M solution. Stir until the solid is fully dissolved.
-
Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow after 4 hours, warm the mixture to 40°C and continue stirring until the starting material is consumed (typically 6-12 hours).
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer three times with saturated aqueous NaHCO₃ solution, followed by one wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
-
Preparation: Prepare a silica gel column using a suitable eluent system. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 30% is often effective.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a solid.
References
- BenchChem. (2025).
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124.
- Anderson, J. R., et al. (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. Journal of Medicinal Chemistry.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969.
- Yevhenii, H., et al. (n.d.). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmacia.
- BenchChem. (2025). Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols. BenchChem Technical Support.
- BenchChem. (2025).
- Rathi, E., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 193.
- Jia, Y., et al. (2009). tert-Butyl imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o805.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Fisher Scientific. (n.d.). Amine Protection/Deprotection.
Sources
- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
Separating 1-Boc-4-nitroimidazole from 1-Boc-5-nitroimidazole regioisomers
Technical Support Center: Regioisomer Separations
Topic: Isolating 1-Boc-4-nitroimidazole and 1-Boc-5-nitroimidazole
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the common but challenging task of separating the 1-Boc-4-nitroimidazole and 1-Boc-5-nitroimidazole regioisomers. The insights provided here are drawn from established chromatographic principles and field-proven methodologies to empower you to overcome this specific purification hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-Boc-4-nitroimidazole and 1-Boc-5-nitroimidazole so challenging?
A: The difficulty arises from the high structural similarity of the two regioisomers. They have the same molecular weight and elemental composition, and their physical properties, such as polarity and solubility, are very close. The key difference is the position of the nitro group relative to the bulky Boc-protecting group. This subtle structural change results in only a minor difference in the overall molecular dipole and how each isomer interacts with a chromatographic stationary phase, leading to close elution times and poor resolution.
Q2: What is the typical ratio of these isomers produced during synthesis?
A: The reaction of 4(5)-nitroimidazole with di-tert-butyl dicarbonate (Boc₂O) typically yields a mixture of the 1-Boc-4-nitro and 1-Boc-5-nitro isomers. The exact ratio can vary depending on reaction conditions (solvent, base, temperature), but it is common to find ratios ranging from 1:1 to 3:1. This near-equal formation necessitates an efficient downstream purification strategy.
Q3: Which isomer is which? How can I identify them after separation?
A: Unambiguous identification requires analytical techniques beyond chromatography. While the 1-Boc-4-nitro isomer is generally reported to be slightly less polar, this can vary based on the chromatographic system. The definitive methods for structural confirmation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish the isomers based on the distinct chemical shifts of the imidazole ring protons and carbons.
-
X-ray Crystallography: If a crystalline sample can be obtained, this method provides absolute structural proof.[1]
Q4: Is it possible to achieve baseline separation?
A: Yes, achieving baseline separation is possible but requires careful optimization of the chromatographic conditions. High-Performance Liquid Chromatography (HPLC) generally offers a better chance of achieving baseline resolution compared to standard flash column chromatography due to its higher efficiency.
Core Principles: Understanding the Separation Challenge
The separation of these regioisomers is fundamentally a problem of exploiting minor differences in polarity. The 1-Boc-4-nitroimidazole isomer is often observed to be slightly less polar than the 1-Boc-5-nitroimidazole isomer.
-
Electronic Effects: The electron-withdrawing nitro group at the 4-position is in closer proximity to the imidazole nitrogen (N3), influencing its electronic environment differently than a nitro group at the 5-position.
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group at N1 can sterically hinder interactions between the nitro group and the stationary phase, an effect that differs slightly between the 4- and 5-nitro positions.
These subtle differences in electronic and steric profiles are the handles we must use to pry the two molecules apart during chromatography.
Separation Protocols & Troubleshooting Guides
Two primary chromatographic techniques are employed for this separation: Flash Column Chromatography for larger scale purification and High-Performance Liquid Chromatography (HPLC) for higher resolution and analytical purposes.
Method 1: Flash Column Chromatography
Flash chromatography is the workhorse for preparative scale separation in most organic synthesis labs. While challenging for these isomers, success can be achieved through careful method development.
Caption: Workflow for Flash Chromatography Method Development.
-
Stationary Phase: Standard silica gel (SiO₂, 230-400 mesh).
-
Thin-Layer Chromatography (TLC) Analysis:
-
Develop a TLC plate using a solvent system such as 30% ethyl acetate in hexane.
-
Visualize under UV light (254 nm).
-
The goal is to see two distinct, albeit close, spots. The upper spot is typically the less polar 1-Boc-4-nitroimidazole.
-
-
Column Packing: Properly pack a glass column with silica gel slurry.
-
Loading: Load the crude mixture onto the column. Dry loading (adsorbing the compound onto a small amount of silica) is highly recommended to improve resolution.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 10-15% ethyl acetate in hexane).
-
Employ a very shallow gradient, increasing the ethyl acetate concentration slowly (e.g., 0.5-1% increments). A shallow gradient is critical for resolving closely eluting compounds.
-
Collect small fractions throughout the elution.
-
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated isomers.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Co-elution / No Separation | Solvent system is too polar: Both isomers are moving too quickly up the column. | Decrease the polarity of the mobile phase. Start with a lower concentration of the polar solvent (e.g., switch from 30% EtOAc/Hex to 15% EtOAc/Hex). |
| Gradient is too steep: The polarity increases too quickly, not allowing the isomers time to resolve. | Use a shallower gradient. Consider running a long isocratic elution at a polarity that gives an Rf of ~0.2 for the lower spot before starting a slow gradient. | |
| Column is overloaded: Too much material was loaded, causing band broadening and overlap. | Reduce the amount of crude material loaded relative to the amount of silica gel (aim for a loading capacity of 1-2%). | |
| Poor Resolution / Tailing Peaks | Inappropriate solvent choice: The chosen solvents do not provide enough selectivity. | Try a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) or methyl t-butyl ether (MTBE) can alter selectivity. For example, a hexane/DCM/acetonitrile system may offer different interactions.[2] |
| Acidic silica: The imidazole nitrogen can interact with acidic sites on the silica, causing tailing. | Add a small amount of a modifier to the mobile phase, such as 0.1-0.5% triethylamine (TEA) or pyridine, to neutralize acidic sites and improve peak shape. |
Method 2: High-Performance Liquid Chromatography (HPLC)
For baseline separation, analytical quantification, or purification of smaller quantities with high purity, reverse-phase HPLC is the superior method.
-
Column: A C18 column is a standard starting point (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typical.
-
Solvent A: Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Method Development:
-
Begin with an isocratic method, for example, 40% acetonitrile in water.
-
Adjust the ratio to achieve retention times (k') between 2 and 10 for both isomers.
-
If co-elution occurs, implement a shallow gradient (e.g., increase acetonitrile from 30% to 50% over 20-30 minutes).
-
-
Detection: UV detection at a wavelength where both isomers have strong absorbance, typically around 310-320 nm.[3][4]
-
Injection: Inject a small volume (5-20 µL) of the sample dissolved in the mobile phase.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution | Insufficient column efficiency: The column is not providing enough theoretical plates. | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) or a longer column. |
| Mobile phase composition is not optimal: Acetonitrile and methanol have different selectivities. | If using acetonitrile, try substituting it with methanol, or vice-versa. The different dipole moment and hydrogen bonding capability of methanol can alter the elution order or improve separation. | |
| Gradient is too steep: Similar to flash chromatography, a rapid change in solvent strength will push the isomers through the column too quickly to be resolved. | Decrease the gradient slope (e.g., 0.5% B/min instead of 2% B/min). | |
| Broad or Asymmetric Peaks | Secondary interactions: The imidazole moiety is interacting with residual silanols on the stationary phase. | Ensure the mobile phase is slightly acidic (e.g., add 0.1% formic acid). The acid protonates the basic sites on the imidazole, minimizing unwanted interactions and sharpening the peaks. |
| Column temperature fluctuations: Inconsistent temperature can affect retention times and peak shape. | Use a column oven to maintain a constant and slightly elevated temperature (e.g., 30-40 °C). This can also improve efficiency and reduce viscosity. | |
| Alternative Stationary Phase Needed | If a C18 column fails, try a phenyl-hexyl or a cyano (CN) column. These phases offer different retention mechanisms (π-π interactions) which can be highly effective for separating aromatic and nitro-containing compounds. |
graph TD { A{Start: Poor Separation} --> B{Is Resolution < 1.5?}; B -- Yes --> C{Decrease Gradient Slope}; C --> D{Resolution Improved?}; D -- No --> E{Change Organic Modifier (ACN <-> MeOH)}; E --> F{Resolution Improved?}; F -- No --> G{Try Different Stationary Phase (e.g., Phenyl-Hexyl)}; G --> H[Re-optimize Method]; F -- Yes --> I[End: Separation Achieved]; D -- Yes --> I; B -- No --> J{Are Peaks Tailing?}; J -- Yes --> K{Add Acid Modifier (e.g., 0.1% FA)}; K --> L{Peak Shape Improved?}; L -- Yes --> I; L -- No --> M{Check for Column Degradation}; J -- No --> I; A[Start]I[End]classDef startEnd fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; class A,I startEnd; class C,E,G,H,K,M process; class B,D,F,J,L decision;
}
Caption: A logical troubleshooting flowchart for HPLC separation.
References
-
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports. Available at: [Link]
-
How can I modify my flash chromatography method to separate chemically similar compounds? Biotage. Available at: [Link]
-
Two different modes of halogen bonding in two 4-nitroimidazole derivatives. Acta Crystallographica Section C. Available at: [Link]
-
HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies. Available at: [Link]
-
A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Available at: [Link]
Sources
- 1. Two different modes of halogen bonding in two 4-nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent choice for 1-Boc-4-nitroimidazole crystallization
Technical Support Center: Crystallization of 1-Boc-4-nitroimidazole
Welcome to the technical support resource for the crystallization of 1-Boc-4-nitroimidazole. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to help you achieve high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a crystallization solvent for 1-Boc-4-nitroimidazole?
An ideal solvent for recrystallization should exhibit a steep solubility curve with respect to temperature. This means the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C).[1] This differential solubility is the driving force for crystallization upon cooling. Key characteristics include:
-
High solubility at elevated temperatures: To ensure the entire compound dissolves.
-
Low solubility at low temperatures: To maximize the recovery (yield) of the crystalline product.
-
Inertness: The solvent must not react with 1-Boc-4-nitroimidazole.
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying, but not so volatile that it evaporates too quickly during filtration.[2]
-
Crystal Quality: The solvent should promote the formation of well-defined, non-acicular (needle-like) crystals, which are easier to filter and wash.[3]
-
Impurity Profile: The solvent should either leave impurities fully dissolved in the mother liquor or not dissolve them at all.
Q2: How does the molecular structure of 1-Boc-4-nitroimidazole influence solvent choice?
The structure of 1-Boc-4-nitroimidazole contains both polar and non-polar features, which dictates its solubility behavior.
-
Polar Moieties: The nitro group (-NO₂) and the imidazole ring are polar and capable of hydrogen bonding. These groups favor interactions with polar solvents like alcohols (ethanol, isopropanol) or acetone.
-
Non-Polar Moiety: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic (non-polar). This feature increases solubility in less polar solvents such as ethyl acetate, dichloromethane, or toluene.[4][5]
The optimal solvent will strike a balance, effectively solvating the molecule at high temperatures without being too good a solvent at room temperature.[2] Solvents with intermediate polarity, such as ethyl acetate or acetone, are often excellent starting points for screening.
Q3: I'm getting an oil instead of crystals. What should I do?
"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.[4] Here are several remedies:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount (10-15% more volume) of the hot solvent to decrease the saturation level.[6]
-
Reduce the Cooling Rate: Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to a refrigerator or ice bath. Slow cooling is critical for forming high-quality crystals.
-
Try a Different Solvent: The chosen solvent may be too good a solubilizer. Experiment with a solvent in which the compound is less soluble.[2]
-
Use a Solvent/Antisolvent System: Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an antisolvent) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. This technique, known as antisolvent crystallization, can often prevent oiling out.[1][7]
Q4: No crystals are forming, even after cooling. What are the next steps?
The absence of crystal formation indicates that the solution is not sufficiently supersaturated. Here are some techniques to induce nucleation:[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a single, tiny crystal of pure 1-Boc-4-nitroimidazole to the cold solution. This provides a template for further crystal growth.
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Then, allow it to cool again.[6]
-
Cool to a Lower Temperature: If using a refrigerator (~4 °C), try moving the flask to a freezer (-20 °C) or using a dry ice/acetone bath for even lower temperatures.
-
Antisolvent Addition: If using a single solvent system, consider adding a miscible antisolvent to the cold solution dropwise until turbidity persists.
Q5: My crystallization is happening too quickly, resulting in a fine powder. How can I slow it down?
Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization.[6] To achieve slower, more controlled crystal growth for higher purity:
-
Use More Solvent: You may be using the absolute minimum amount of solvent required for dissolution. Add a slight excess of hot solvent (5-10%) to keep the compound in solution longer as it cools.[6]
-
Slow Down the Cooling Process: Insulate the flask (e.g., wrap it in glass wool or a towel) or place it within a larger beaker of hot water (a makeshift water jacket) to ensure a very gradual temperature drop. An ideal crystallization should see initial crystal formation after 5-10 minutes, with continued growth over 20-30 minutes.[6]
Q6: The final yield is very low. How can I improve it?
A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor. Consider these points:[6]
-
Minimize Solvent Volume: While avoiding rapid crashing, strive to use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure Complete Cooling: Allow sufficient time at a low temperature (e.g., 1-2 hours in an ice bath) to maximize precipitation.
-
Optimize pH (if applicable): Although less common for a neutral molecule like 1-Boc-4-nitroimidazole, ensure the pH of the solution hasn't been inadvertently altered if impurities are acidic or basic.
-
Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid physical loss of the product.
-
Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of fresh, ice-cold solvent to remove residual mother liquor without dissolving a significant portion of the product.
Q7: Could polymorphism be an issue, and how does solvent choice affect it?
Polymorphism is the ability of a compound to exist in two or more different crystal lattice arrangements, which can have different physical properties (solubility, melting point, stability). Solvent choice is a critical factor in determining which polymorph crystallizes.[8][9]
-
Solvent Polarity and Hydrogen Bonding: Solvents can interact differently with the solute molecule, stabilizing specific conformations or intermolecular interactions that lead to a particular crystal form. For example, solvents with higher polarity may promote the formation of crystals with different habits (shapes) compared to non-polar solvents.[3][10]
-
Screening for Polymorphs: If polymorphism is suspected (e.g., inconsistent melting points or analytical data), it is crucial to perform crystallization screens with a diverse range of solvents (e.g., alcohols, esters, ketones, aromatic hydrocarbons) and under different conditions (e.g., fast vs. slow cooling, evaporation).[8] The resulting solids should be analyzed by techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different crystalline forms.[3]
Data & Protocols
Table 1: Properties of Common Crystallization Solvents
This table provides a starting point for solvent selection based on polarity and boiling point.
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Heptane/Hexane | 98 / 69 | 0.1 | Good as an antisolvent (poor solvent). |
| Toluene | 111 | 2.4 | Good for less polar compounds; moderate boiling point. |
| Dichloromethane | 40 | 3.1 | Often too volatile, but can be used for slow evaporation.[2] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Excellent general-purpose solvent with moderate polarity. |
| Acetone | 56 | 5.1 | Good solvent, but its low boiling point means a smaller solubility differential. |
| Isopropanol (IPA) | 82 | 3.9 | Good choice, less volatile than ethanol. |
| Acetonitrile (MeCN) | 82 | 5.8 | Polar aprotic solvent, can be effective. |
| Ethanol (EtOH) | 78 | 4.3 | A common and effective polar protic solvent.[4] |
| Water | 100 | 10.2 | Likely a poor solvent (antisolvent) due to the bulky Boc group.[4] |
Experimental Protocols
Objective: To identify a suitable single solvent or solvent/antisolvent system for crystallization.
-
Preparation: Place approximately 20-30 mg of crude 1-Boc-4-nitroimidazole into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent (from Table 1) dropwise (~0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is too good and should be rejected for single-solvent cooling crystallization but may be a candidate for an antisolvent system.[1]
-
Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the test tube in a sand bath or heating block to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.
-
Cooling Test: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Evaluation: An ideal solvent is one where the compound fully dissolved when hot and formed a significant amount of crystalline precipitate upon cooling.[1] If no single solvent is ideal, proceed to test solvent/antisolvent pairs.
-
Dissolution: Place the crude 1-Boc-4-nitroimidazole in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of solvent (5-10%) and perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent at room temperature or with gentle warming.
-
Antisolvent Addition: Slowly add a miscible "poor" solvent (antisolvent) dropwise with constant stirring. Continue adding until the solution becomes persistently cloudy (turbid).
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 3-7 from the "Standard Cooling Recrystallization" protocol.
Visual Workflow & Troubleshooting Guides
Diagram 1: Systematic Solvent Selection Workflow
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Crystallography Guide. Guide for crystallization. [Link]
-
Linn, D. M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
Universität Potsdam. Advice for Crystallization. [Link]
-
Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. [Link]
-
Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. SID.ir. [Link]
-
Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Center for Biotechnology Information. [Link]
-
Surov, A. O., et al. (2021). Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate. MDPI. [Link]
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. [Link]
-
H. Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
-
Sh. Asylbekova, et al. (2023). Yields and basic physical properties of nitroimidazole derivatives. ResearchGate. [Link]
- Google Patents. (1998).
-
Mallick, S. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18209, 1-Methyl-4-nitroimidazole. [Link]
- Google Patents. (2015). CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
-
Di Martino, P., et al. (2007). Influence of solvent and crystallization method on the crystal habit of metronidazole. ResearchGate. [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
-
Rodríguez-Hornedo, N., et al. (2018). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Center for Biotechnology Information. [Link]
-
Demjén, A., et al. (2023). Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods. National Institutes of Health. [Link]
-
Goud, N. R., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information. [Link]
-
Domanska, U. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Snieckus, V., et al. (2001). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. [Link]
-
Wikipedia. 1-Boc-4-AP. [Link]
-
Wang, F., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 59656633, 1-Boc-4-iodo-1H-imidazole. [Link]
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. unifr.ch [unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Removing unreacted Boc anhydride from tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
Answering the user's request.## Technical Support Center: Purification of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are facing challenges with the purification of this compound, specifically the removal of unreacted di-tert-butyl dicarbonate (Boc anhydride). Here, we provide in-depth, field-proven insights and detailed protocols to ensure you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the presence and removal of residual Boc anhydride.
Q1: Why is it crucial to remove unreacted Boc anhydride from my reaction?
Residual Boc anhydride can interfere with subsequent synthetic steps. Its decomposition products, such as tert-butanol, can act as nucleophiles in later reactions, leading to undesired byproducts. Furthermore, for compounds intended for biological screening, high purity is essential as impurities can confound assay results. From a practical standpoint, the presence of oily Boc anhydride can also prevent the crystallization of a solid product.[1]
Q2: How can I detect the presence of residual Boc anhydride in my crude product?
The most reliable method is ¹H NMR spectroscopy. Boc anhydride exhibits a sharp, characteristic singlet for its 18 equivalent protons at approximately 1.46 ppm (in CDCl₃).[2] By comparing the integration of this peak to a characteristic peak of your desired product, you can quantify the level of contamination. Thin Layer Chromatography (TLC) can also be used, but Boc anhydride often has a high Rf value and may not stain well with all agents, making it less reliable for quantification.
Q3: What are the primary challenges associated with purifying this compound?
The main challenge lies in the molecule's potential sensitivities. The N-Boc group on the imidazole ring is susceptible to cleavage under strongly acidic conditions, which are typically used for Boc deprotection.[3] The nitro group, being strongly electron-withdrawing, can also influence the reactivity of the imidazole core. Therefore, purification methods must be robust enough to remove the anhydride without compromising the integrity of the desired product. Thermal deprotection is also a known phenomenon, particularly for N-Boc imidazoles, so prolonged heating should be avoided.[4]
Q4: Can I remove Boc anhydride simply by placing the sample under high vacuum?
While Boc anhydride has a relatively low boiling point (56-57 °C at 0.5 mmHg), complete removal from a reaction mixture via evaporation alone is often difficult and inefficient, especially when it is entrapped within a viscous crude product.[5][6] While applying a high vacuum can remove some of the excess reagent, it is rarely sufficient to achieve high purity and should be combined with other chemical or physical separation methods.
Troubleshooting Guide: A Step-by-Step Diagnostic Approach
If you have confirmed the presence of Boc anhydride in your product, this troubleshooting guide will help you select the most appropriate removal strategy. The choice of method depends on the scale of your reaction, the observed level of impurity, and the stability of your target compound.
Diagnostic Workflow for Purification
The following flowchart provides a logical path to diagnose and solve issues related to residual Boc anhydride.
Caption: Diagnostic workflow for selecting a purification method.
In-Depth Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most effective techniques to remove unreacted Boc anhydride.
Protocol 1: Aqueous Workup with Sodium Bicarbonate
Principle: This is the most common and simplest method. Boc anhydride is hydrolyzed under mildly basic conditions to tert-butanol and carbon dioxide, which are then partitioned into the aqueous and gaseous phases, respectively.
Step-by-Step Methodology:
-
Dilution: Following the completion of the reaction (as monitored by TLC), dilute the reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing & Venting: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, invert the funnel and vent frequently to release the pressure from the CO₂ gas evolved during the hydrolysis.[7]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time, followed by a wash with brine to remove residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze a small sample of the crude product by ¹H NMR to confirm the absence of the Boc anhydride peak at ~1.46 ppm.
Scientist's Note: For products with some water solubility, using DCM for extraction may be preferable to EtOAc. If your product is acid-sensitive, this mild basic wash is a safe first step.[8]
Protocol 2: Chemical Quenching with a Scavenger
Principle: When a simple aqueous wash is insufficient, a nucleophilic scavenger can be added to the reaction mixture to rapidly consume the excess Boc anhydride. The resulting adduct is typically more polar and easily removed by subsequent workup. Imidazole is an excellent and inexpensive choice for this purpose.[5][9][10]
Step-by-Step Methodology:
-
Reaction Completion: Once the primary reaction is complete, add imidazole (approx. 1.5 equivalents relative to the excess Boc anhydride used) directly to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The imidazole attacks the Boc anhydride, forming N-Boc-imidazole.[10]
-
Workup: Proceed with a standard aqueous workup. Dilute the mixture with an organic solvent (e.g., EtOAc).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 0.5 M HCl. This step is critical: the acid protonates the unreacted imidazole and cleaves the labile N-Boc-imidazole, pulling both into the aqueous layer.[9] The N-Boc group on your target compound, this compound, should be stable to these mild acidic wash conditions.[11]
-
Final Washes: Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Alternative Scavenger: For a simpler workup, polymer-supported trisamine (PS-Trisamine) can be used. After reacting with the excess Boc anhydride, the resin is simply removed by filtration.[2][12] This method is particularly useful for parallel synthesis or when aqueous workups are problematic.
Protocol 3: Flash Column Chromatography
Principle: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[] Boc anhydride is relatively nonpolar and can be separated from the more polar product.
Step-by-Step Methodology:
-
Sample Preparation: Concentrate the crude reaction mixture to dryness. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Solvent System Selection: Determine the optimal solvent system using TLC. A good system will show clear separation between your product spot and the high-Rf Boc anhydride spot. For your target molecule, a gradient starting from 10-20% EtOAc in hexanes is a reasonable starting point.
-
Elution: Load the adsorbed sample onto the top of the column. Elute the column with the chosen solvent system. Boc anhydride and other non-polar byproducts will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Scientist's Note: Co-elution of the product with byproducts can sometimes be an issue.[8] Using a slow, shallow gradient during elution can significantly improve separation.
Protocol 4: Recrystallization
Principle: If your product is a solid, recrystallization is an excellent final purification step to remove trace impurities and obtain high-purity crystalline material. The principle is based on the differential solubility of the product and impurities in a chosen solvent system at different temperatures.
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when heated. Potential solvents for a moderately polar compound like yours could include isopropanol, ethyl acetate/hexanes, or dichloromethane/pentane.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[14] Subsequently, the flask can be cooled further in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Method Comparison Summary
| Method | Reagent/Procedure | Estimated Efficiency | Advantages | Disadvantages & Considerations |
| Aqueous Workup | Saturated NaHCO₃ Wash | Moderate (70-95%) | Simple, inexpensive, and fast.[2] | May not achieve >99% purity; requires multiple washes; CO₂ evolution can be hazardous if not vented. |
| Chemical Quenching | Imidazole followed by dilute HCl wash | High (>95%) | Very effective and fast for stubborn cases.[2][9] | Requires an additional acidic wash which may not be suitable for highly acid-sensitive products. |
| Scavenger Resin | PS-Trisamine | Very High (>99%) | Extremely simple filtration workup; no aqueous extraction needed.[2][12] | The resin can be costly compared to other reagents. |
| Flash Chromatography | Silica Gel / Solvent Gradient | High to Very High (>98%) | Can remove a wide range of impurities simultaneously.[] | Can be time-consuming and uses large volumes of solvent; risk of product loss on the column. |
| Recrystallization | Solvent Screening & Temperature Gradient | Very High (>99%) | Excellent for achieving high purity of solid products; removes trace impurities.[15] | Product must be a solid; yield can be variable; requires finding a suitable solvent system. |
References
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Reddit. (2021, March 3). removal of excess boc anhydride. [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Reddit. (2023, December 20). Help Removing Excess Boc Anhydride. [Link]
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
- Google Patents.
-
PubChem. tert-butyl 1H-imidazole-1-carboxylate. [Link]
-
J&K Scientific LLC. tert-Butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. [Link]
-
Chemical Synthesis Database. tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. [Link]
-
ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation?. [Link]
-
National Center for Biotechnology Information. tert-Butyl imidazole-1-carboxylate. [Link]
-
Oreate AI Blog. (2025, December 19). Understanding Boc Anhydride: A Key Player in Organic Chemistry. [Link]
- Google Patents.
-
International Journal of Pharmaceutical Sciences and Research. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]
-
Mol-Instincts. N-BOC-IMIDAZOLE 49761-82-2 wiki. [Link]
-
Pharmaceutical Chemistry Journal. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. [Link]
-
ResearchGate. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. [Link]
-
National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
SIELC Technologies. (2018, February 16). tert-Butyl 1H-imidazole-1-carboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Understanding Boc Anhydride: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
Topic: FTIR characteristic peaks of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate Content Type: Publish Comparison Guides
Executive Summary & Application Context
This compound (also known as N-Boc-4-nitroimidazole) is a critical intermediate in medicinal chemistry, particularly in the synthesis of nitroimidazole-based antibiotics and hypoxia-activated prodrugs.
For researchers and process chemists, Fourier Transform Infrared Spectroscopy (FTIR) serves as the most rapid, non-destructive method to validate the N-protection of the imidazole ring. This guide objectively compares the spectral performance of the product against its precursors—4-nitroimidazole (Starting Material) and Di-tert-butyl dicarbonate (Boc₂O, Reagent)—to provide a self-validating protocol for reaction monitoring.
Comparative Spectral Analysis
The transformation from 4-nitroimidazole to its N-Boc protected derivative results in distinct spectral shifts. The most definitive evidence of reaction completion is the disappearance of the N-H stretch and the appearance of the Carbamate C=O stretch .
Table 1: Characteristic Peak Comparison (Wavenumber cm⁻¹)
| Functional Group | 4-Nitroimidazole (Starting Material) | Boc₂O (Reagent) | Product (N-Boc-4-nitroimidazole) | Diagnostic Value |
| N-H Stretch | 3100–3350 (Broad, Strong) | Absent | ABSENT | Primary Confirmation (Loss of signal indicates N-substitution). |
| C=O Stretch | Absent | 1760 & 1830 (Doublet, Anhydride) | 1745–1760 (Singlet, Carbamate) | Primary Confirmation (Appearance of single strong peak). |
| NO₂ Asymmetric | 1500–1540 | Absent | 1510–1550 | Confirms integrity of the nitro group. |
| NO₂ Symmetric | 1330–1370 | Absent | 1340–1380 | Secondary confirmation. |
| C-O Stretch | Absent | ~1100–1200 | 1150–1300 (Strong) | Characteristic of the Boc ester linkage. |
| C-H (Aliphatic) | Absent | 2930–2980 | 2970–2990 | tert-Butyl group confirmation. |
In-Depth Mechanistic Insight
-
The Carbonyl Shift: In N-acyl imidazoles and carbamates, the lone pair on the nitrogen is less available for resonance with the carbonyl group compared to standard amides due to the aromaticity of the imidazole ring and the electron-withdrawing nitro group. This typically shifts the C=O stretch to a higher frequency (~1750 cm⁻¹ ) compared to standard amides (~1650–1690 cm⁻¹).
-
The Nitro Group Effect: The 4-nitro group is strongly electron-withdrawing. This reduces the electron density of the imidazole ring, making the N1-H proton of the starting material more acidic and the N-H stretch broad. Upon protection, the absence of this broad band is the cleanest indicator of full conversion.
Experimental Protocol: Synthesis & Characterization
Note: This protocol focuses on the generation of the sample for spectral validation.
A. Synthesis Workflow (Brief)
-
Reactants: Dissolve 4-nitroimidazole (1.0 eq) in dry DMF or THF.
-
Base: Add Triethylamine (TEA) or DMAP (catalytic) to deprotonate the N1 position.
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Reaction: Stir at room temperature until TLC indicates consumption of starting material.
B. FTIR Sample Preparation (Standardized)
To ensure reproducibility and minimize "fingerprint" noise, follow this preparation method.
Method: KBr Pellet (Preferred for Solids)
-
Ratio: Mix 1–2 mg of the dry product with ~200 mg of spectroscopic-grade KBr (Potassium Bromide).
-
Grinding: Grind intimately in an agate mortar until a fine, uniform powder is achieved. Crucial: Coarse particles cause light scattering (Christiansen effect), distorting peak shapes.
-
Compression: Press at 8–10 tons of pressure for 1–2 minutes to form a transparent disk.
-
Blank: Run a background scan with a pure KBr pellet before measurement.
Method: ATR (Attenuated Total Reflectance)
-
Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol.
-
Deposition: Place solid directly on the crystal.
-
Pressure: Apply maximum pressure using the clamp to ensure intimate contact. Note: ATR peaks may appear slightly shifted (2–5 cm⁻¹ lower) compared to transmission KBr spectra due to depth of penetration effects.
Visualization of Reaction Monitoring
The following diagrams illustrate the logic flow for monitoring the reaction and assigning spectral data.
Diagram 1: Reaction Monitoring Logic Tree
This decision tree guides the researcher through the FTIR validation process.
Caption: Logic flow for interpreting FTIR spectra during the synthesis of N-Boc-4-nitroimidazole.
Diagram 2: Spectral Assignment Pathway
Visualizing the origin of the key peaks in the product molecule.[1]
Caption: Mapping functional groups to their specific FTIR spectral signatures.
References
-
SpectraBase. (n.d.). 4-Nitroimidazole FTIR Spectrum. Wiley Science Solutions. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020).[2][3] "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020(viii), 115-124.[3] (Provides experimental characterization of N-Boc imidazoles). Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectroscopy of Carbonyl Compounds. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Boc-4-nitroimidazole
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of molecules is paramount. 1-Boc-4-nitroimidazole serves as a critical building block in the synthesis of various pharmacologically active compounds, particularly as a precursor for nitroimidazole-based therapeutics.[1][2][3] Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a necessity for reaction monitoring, impurity profiling, and quality control. This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 1-Boc-4-nitroimidazole, comparing its fragmentation behavior to structurally similar molecules and offering detailed experimental protocols for reproducible analysis.
The Structural Significance of 1-Boc-4-nitroimidazole
The molecule combines two key functional groups that dictate its fragmentation behavior: the tert-butoxycarbonyl (Boc) protecting group and a nitroimidazole core. The Boc group is ubiquitous in peptide and heterocyclic synthesis, prized for its stability in various conditions and its clean removal under acidic conditions.[4] The nitroimidazole moiety is a well-established pharmacophore found in numerous antibacterial and antiprotozoal drugs.[2][3][5] The interplay between these two groups under the high-energy conditions of a mass spectrometer's collision cell results in a unique and predictable fragmentation signature.
Experimental Methodology: Acquiring the Fragmentation Data
To elucidate the fragmentation pattern, a systematic approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. The goal is to generate a protonated molecular ion ([M+H]⁺) via ESI and then subject this precursor ion to collision-induced dissociation (CID) to generate a product ion spectrum.[6][7]
The process begins with precise sample preparation, followed by chromatographic separation and subsequent mass analysis. This ensures that the analyte is pure and that ionization is efficient.
Caption: General workflow for LC-MS/MS analysis.
Results: The Fragmentation Cascade of 1-Boc-4-nitroimidazole
Upon introduction into the mass spectrometer under positive ESI conditions, 1-Boc-4-nitroimidazole (Molecular Weight: 213.19 g/mol ) readily forms a protonated molecular ion, [M+H]⁺, at an m/z of 214.2. Subjecting this ion to CID initiates a cascade of fragmentation events dominated by the lability of the Boc group.
Table 1: Key Fragment Ions and Proposed Structures
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 214.2 | 158.1 | 56.1 (C₄H₈) | Protonated 4-nitroimidazole-1-carbamic acid |
| 214.2 | 114.1 | 100.1 (C₅H₈O₂) | Protonated 4-nitroimidazole |
| 158.1 | 114.1 | 44.0 (CO₂) | Protonated 4-nitroimidazole |
| 114.1 | 84.1 | 30.0 (NO) | Imidazole ring fragment |
| 114.1 | 68.1 | 46.0 (NO₂) | Protonated imidazole |
The fragmentation is initiated by two competing pathways originating from the Boc group, a well-documented phenomenon in the mass spectrometry of protected amines and peptides.[8][9][10]
-
Loss of Isobutylene (C₄H₈): The most characteristic fragmentation of a Boc group is the neutral loss of 56 Da, corresponding to isobutylene.[8][11] This occurs via a six-membered ring-like transition state, often described as a McLafferty-type rearrangement, resulting in a carbamic acid intermediate (m/z 158.1).[9]
-
Loss of the Entire Boc Group: A direct cleavage can also occur, leading to the loss of the entire Boc group as a neutral radical (100 Da), directly yielding the protonated 4-nitroimidazole core (m/z 114.1).
The carbamic acid intermediate (m/z 158.1) is unstable and readily loses carbon dioxide (44 Da) to also form the protonated 4-nitroimidazole ion (m/z 114.1). This two-step loss (56 Da then 44 Da) is a hallmark signature of the Boc protecting group.[4]
Once the stable 4-nitroimidazole ion is formed, further fragmentation requires higher collision energy and targets the nitro group and the imidazole ring itself. Common losses include nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da), which are characteristic of nitroaromatic compounds.[12][13]
The relationships between the parent ion and its major fragments can be visualized as follows:
Sources
- 1. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl 4-nitro-1H-imidazole-1-carboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety and operational information needed to maintain a secure laboratory environment. The procedures outlined below are grounded in established chemical safety principles and are designed to be self-validating, ensuring the protection of personnel and compliance with regulatory standards.
I. Core Hazard Profile & Immediate Safety Imperatives
This compound is a compound that requires careful handling due to its specific chemical functionalities. The presence of a nitro group (-NO₂) on the imidazole ring classifies it as a nitro compound, a group of chemicals known for their energetic properties.[1] The tert-butoxycarbonyl (Boc) protecting group, while common in synthesis, can also influence the molecule's decomposition pathway.
Immediate assessment reveals the following hazards. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) before commencing any work.[2]
Table 1: Hazard Identification and Classification
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation.[3][4] |
| Acute Inhalation Toxicity | Category 4 | Warning | H332: Harmful if inhaled.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[3][5] |
Before any handling or disposal procedures, ensure the following are in place:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[2] Always check the manufacturer's glove compatibility chart.
-
Engineering Controls: All operations must be conducted within a properly functioning, certified laboratory chemical fume hood.[2]
-
Emergency Access: An emergency eyewash and safety shower must be readily accessible, within a ten-second travel distance of the work area.[2]
II. Pre-Disposal Considerations & Waste Segregation
The scientific rationale for stringent waste segregation is rooted in the compound's chemical incompatibilities. Improper mixing of waste streams is a common cause of laboratory accidents.[6]
A. Understanding the Incompatibilities:
-
Nitro Compound Reactivity: Organic nitro compounds are incompatible with strong oxidizing mineral acids, which can lead to reactions that generate heat, fire, or toxic gases.[7] They are also potentially explosive, especially when subjected to heat or ignition sources.[1]
-
Imidazole Moiety: The imidazole ring is incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[2][6]
-
Boc-Group Instability: The tert-butoxycarbonyl (Boc) protecting group is thermally labile and readily cleaved under acidic conditions. This decomposition generates gas (carbon dioxide and isobutene), which can lead to the pressurization of a sealed waste container if mixed with acidic waste.
B. Segregation Protocol:
-
Dedicated Waste Stream: A dedicated hazardous waste container must be established for this compound and any materials (e.g., contaminated gloves, weigh boats, silica gel) used in its handling.
-
DO NOT MIX: Never mix this waste with the following:
-
Strong Acids (e.g., nitric acid, sulfuric acid)
-
Strong Oxidizing Agents (e.g., permanganates, dichromates)
-
Other reactive chemical waste streams.
-
-
Container Selection: Use only a sealable, airtight, and chemically compatible waste container provided by your institution's Environmental Health & Safety (EH&S) department.[2][6]
III. Step-by-Step Disposal Protocol
On-site chemical neutralization of this compound is not recommended for laboratory personnel. The energetic nature of the nitro group presents a significant risk of an uncontrolled exothermic reaction. The standard and safest procedure is collection and disposal by a licensed hazardous waste management company.
Protocol for Waste Accumulation:
-
Obtain a Waste Container: Procure an approved hazardous chemical waste container from your institution's EH&S or equivalent safety office.
-
Initial Labeling: Immediately affix a "Hazardous Waste" label to the container.[6] Fill in the chemical name: "this compound," the date, and the point of generation.
-
Transferring Waste: Carefully transfer waste solids or solutions into the designated container using appropriate tools (e.g., powder funnel, spatula). Perform this transfer inside a chemical fume hood.
-
Secure Closure: After each addition, securely close the container lid to prevent the release of vapors.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][8] The storage location must be segregated from incompatible chemicals.[2]
-
Arrange for Pickup: Once the container is full or is no longer being used, complete the necessary chemical collection request forms as required by your institution to have the waste collected by EH&S for professional disposal.[2]
IV. Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
For Small, Manageable Spills (<25 mL/g):
-
Alert Personnel: Notify all lab personnel in the immediate vicinity of the spill.[6]
-
Restrict Access: Cordon off the affected area.
-
Don PPE: Ensure you are wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Containment & Cleanup: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to cover and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and contaminated debris using appropriate tools (e.g., non-sparking scoops) and place it into a sealable, labeled plastic bag or container for hazardous waste.[2][8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials, including contaminated gloves, as hazardous waste according to the protocol in Section III.[2][6]
-
-
For Large Spills or Spills Outside of a Fume Hood:
-
EVACUATE: If the spill is out of your control, immediately evacuate the laboratory.[6]
-
ALERT: Alert others in the area and activate the nearest fire alarm if necessary.
-
CALL FOR HELP: From a safe location, call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.[6]
-
V. Visualization of Disposal Workflow
The following diagram outlines the decision-making process for handling waste and spills of this compound.
Caption: Decision workflow for safe disposal and spill management.
VI. References
-
Imidazole - University of Washington. (2025). Retrieved from UW Environmental Health & Safety website.
-
Imidazole SOP - Washington State University. (n.d.). Retrieved from WSU Environmental Health & Safety website.
-
Imidazole SOP: Safety & Handling Procedures - Studylib. (n.d.). Retrieved from Studylib.
-
4-Nitroimidazole Safety Data Sheet - Fisher Scientific. (n.d.). Retrieved from Fisher Scientific website.
-
tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate Safety Information - ChemicalBook. (2025). Retrieved from ChemicalBook.
-
Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.). Retrieved from Reed College website.
-
IMIDAZOLE CAS NO 288-32-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Retrieved from CDH Fine Chemical website.
-
Safety Data Sheet: Imidazole - Carl ROTH. (n.d.). Retrieved from Carl ROTH website.
-
Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.). Retrieved from CP Lab Safety website.
-
1-tert-Butyl-4-nitrobenzene Safety Data Sheet - Thermo Fisher Scientific. (2025). Retrieved from Thermo Fisher Scientific website.
-
NitroCompounds-Various.docx - University of Georgia Office of Research. (n.d.). Retrieved from UGA Environmental Safety Division website.
-
1-tert-Butylimidazole Safety Data Sheet - TCI America. (2024). Retrieved from TCI America website.
-
Imidazole-4-carboxaldehyde Safety Data Sheet - Fisher Scientific. (2025). Retrieved from Fisher Scientific website.
-
3-Nitrophthalhydrazide Safety Data Sheet - Sigma-Aldrich. (2025). Retrieved from Sigma-Aldrich website.
-
Hazardous Materials Disposal Guide - Nipissing University. (2019). Retrieved from Nipissing University website.
-
Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds - Benchchem. (2025). Retrieved from Benchchem website.
-
tert-butyl 1H-imidazole-1-carboxylate GHS Classification - PubChem. (n.d.). Retrieved from PubChem, National Center for Biotechnology Information.
-
tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate - ChemicalBook. (2025). Retrieved from Chemicalbook.
-
tert-Butyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate - J&K Scientific. (n.d.). Retrieved from J&K Scientific website.
-
tert-Butyl 1H-imidazole-1-carboxylate - Oakwood Chemical. (n.d.). Retrieved from Oakwood Chemical website.
-
tert-Butyl imidazole-1-carboxylate - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information.
-
Synthesis, Characterization of Substituted tert-butyl 4-((1- phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1- carboxylate and Evaluation of their Anti-Microbial Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023).
-
Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2 - ResearchGate. (2025). Retrieved from ResearchGate.
-
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate - Pharmaffiliates. (n.d.). Retrieved from Pharmaffiliates.
-
tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate - Chemical Synthesis Database. (2025).
-
Production of 4-nitroimidazole and its thermal stability - ResearchGate. (n.d.). Retrieved from ResearchGate.
-
Pharmaceutical Incompatibilities Guide - Scribd. (n.d.). Retrieved from Scribd.
-
tert-Butyl 6-nitro-1H-indazole-1-carboxylate - Moldb. (n.d.). Retrieved from Moldb.
-
INCOMPATIBILITIES - CUTM Courseware. (n.d.).
-
Pharmaceutical Technology - University of Babylon. (n.d.).
-
tert-butyl 1H-imidazole-4-carboxylate - AChemBlock. (n.d.). Retrieved from AChemBlock.
-
Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB - Journal of Thermal Analysis and Calorimetry. (2015).
-
Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate - Chemsrc. (2025). Retrieved from Chemsrc.
-
Scale-Up Synthesis of tert-Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols - Benchchem. (n.d.).
-
Proper Disposal of tert-Butyl 1H-imidazole-1-carboxylate: A Step-by-Step Guide - Benchchem. (n.d.).
-
Thermal decomposition of t-butyl 2-nitrobenzenesulphenate - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. tert-butyl 1H-imidazole-1-carboxylate | C8H12N2O2 | CID 521262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 4-nitro-1H-imidazole-1-carboxylate
Introduction: A Proactive Approach to Safety
As researchers and drug development professionals, our work with novel chemical entities demands a vigilance that extends beyond experimental outcomes to the very core of our laboratory practices. Tert-Butyl 4-nitro-1H-imidazole-1-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, combining a nitroimidazole core with a tert-butoxycarbonyl (Boc) protecting group, presents a unique combination of potential hazards that necessitates a rigorous and well-understood safety protocol.
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide has been developed by synthesizing data from structurally analogous compounds, including 4-nitroimidazole and other energetic nitro-aromatics. This document provides a robust framework for risk assessment and the selection of appropriate Personal Protective Equipment (PPE), ensuring that your handling, operational, and disposal plans are grounded in sound scientific principles.
Part 1: Inferred Hazard Assessment
The chemical structure of this compound suggests a multi-faceted hazard profile. The nitroimidazole moiety is the primary source of concern.
-
Acute Toxicity & Irritation: Based on data for 4-nitroimidazole, this compound should be presumed to be harmful if swallowed, inhaled, or in contact with skin.[1] It is expected to be a skin irritant and a cause of serious eye irritation.[1][2][3] Inhalation of the solid, particularly as a fine dust, may lead to respiratory irritation.[1][4]
-
Chronic Health Effects: Certain nitroimidazoles, such as metronidazole, are suspected of causing genetic defects and cancer.[5] Until data proves otherwise, this compound should be handled as a potential mutagen or carcinogen, minimizing exposure through all routes.
-
Physical Hazards (Energetic Nature): The presence of the nitro group (-NO₂) classifies this molecule as an energetic compound. Such materials can be sensitive to heat, shock, or friction and may pose a fire or explosion hazard, especially when handled in larger quantities or during procedures like grinding or heating.[6][7] Even small quantities, in the range of a few grams or less, have the potential to cause significant injury if an energetic event occurs.[8]
Part 2: The PPE Selection Framework: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the scale and specific manipulations of your experiment. We will categorize our work into two tiers: Routine Handling and High-Risk Operations .
PPE Selection Logic Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Fig. 1: Decision workflow for PPE selection.
Part 3: Detailed PPE Protocols
Routine Handling (<5g, Ambient Temperature, In Solution)
This level applies to tasks such as weighing small quantities inside a chemical fume hood, preparing solutions, and conducting reactions at ambient temperature.
-
Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the mandatory minimum.
-
Hand Protection: A single pair of nitrile gloves is typically sufficient.[9] It is critical to change gloves immediately upon contamination. Before use, always inspect gloves for any signs of degradation or puncture.
-
Body Protection: A standard, buttoned cotton lab coat worn over long pants and closed-toe shoes is required.[9]
-
Respiratory Protection: Not typically required if all manipulations of solids are performed within a certified chemical fume hood.
High-Risk Operations (>5g, Heating, Dust Generation)
This level is essential for weighing larger quantities, any procedure involving heating (especially above 80°C), grinding, or any manipulation that could generate dust or aerosols outside of a contained system.
-
Eye/Face Protection: Chemical splash goggles are required. In addition, a full-face shield must be worn over the goggles to protect against splashes and potential energetic decomposition.[7][9]
-
Hand Protection: Double-gloving is required. An inner nitrile glove provides a base level of chemical protection, while an outer, heavier-duty glove (such as neoprene) offers extended protection. For handling energetic materials, a base layer of Kevlar® or similar cut-resistant, non-flammable material can provide an added layer of physical protection.[8][9]
-
Body Protection: A flame-resistant lab coat (e.g., Nomex®) is mandatory due to the energetic nature of the nitro group.[9] A chemical-resistant apron should be worn over the lab coat to provide additional protection against spills.
-
Respiratory Protection: If there is any risk of inhaling dust (e.g., weighing outside a fume hood, large spills), a NIOSH-approved respirator is required.[7][9] For fine powders, a minimum of an N95 respirator is necessary. For higher potential concentrations, an elastomeric half-mask or full-face respirator with organic vapor/particulate combination cartridges should be used.[10][11]
Glove Selection and Compatibility
| Glove Material | Use Case | Rationale |
| Nitrile | Routine handling, inner glove for double-gloving | Provides good short-term protection against a broad range of chemicals and solvents.[9] |
| Neoprene | Outer glove for high-risk operations, spills | Offers enhanced resistance to a wider range of chemicals and has better physical durability than nitrile.[7][9] |
| Kevlar® | Optional base layer for high-risk operations | Provides thermal and cut protection in the event of an energetic decomposition or glassware failure.[8][9] |
Note: Always consult the glove manufacturer's specific chemical resistance guide for the solvents being used in your procedure.
Part 4: Procedural and Disposal Plans
Step-by-Step PPE Protocols
Donning Sequence (Putting On):
-
Body Protection: Don lab coat and apron (if required).
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on safety glasses/goggles.
-
Hand Protection: Don inner gloves, followed by outer gloves. Pull the cuff of the outer glove over the sleeve of your lab coat.
Doffing Sequence (Taking Off):
-
Outer Gloves: Remove the outer, most contaminated layer of gloves without touching your skin.
-
Body Protection: Unbutton and remove the lab coat/apron by turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves.
-
Eye/Face Protection: Remove face shield/goggles from the back.
-
Respiratory Protection: Remove respirator from the back.
-
Hygiene: Wash hands and face thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[1][14]
-
Spill Response: For small spills, absorb with an inert, non-combustible material like vermiculite or sand.[7] Do not use paper towels. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal Plan
Proper segregation of waste is critical to prevent dangerous reactions in waste containers.
-
Solid Waste: All contaminated solid waste (gloves, absorbent materials, etc.) must be placed in a clearly labeled hazardous waste container designated for "Organic Nitro Compounds."
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, clearly labeled hazardous waste container.
-
Incompatibility Warning: NEVER mix waste containing this compound with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong reducing agents.[15] Such mixing can lead to violent reactions, gas generation, and potential explosions.[16] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[17]
References
-
DSIAC. (2019). Safety Hazards in the Energetics Laboratory. [Link]
-
ACS Chemical Health & Safety. (2021). Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. [Link]
-
PubChem. tert-butyl 1H-imidazole-1-carboxylate. [Link]
-
TCI EUROPE N.V. (2018). Safety Data Sheet: 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]
-
Carl ROTH. Safety Data Sheet: Metronidazole. [Link]
-
National Center for Biotechnology Information. (1982). Safe disposal of carcinogenic nitrosamines. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Yale Environmental Health & Safety. SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tert-butyl 1H-imidazole-1-carboxylate | C8H12N2O2 | CID 521262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. dsiac.dtic.mil [dsiac.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pharmacopoeia.com [pharmacopoeia.com]
- 15. calpaclab.com [calpaclab.com]
- 16. ehs.yale.edu [ehs.yale.edu]
- 17. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
